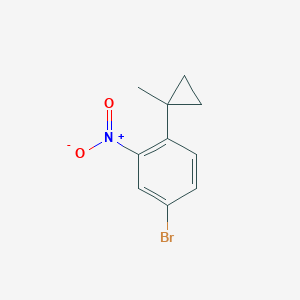![molecular formula C12H15NO B3828938 N-[2-(1-methylcyclopropyl)phenyl]acetamide CAS No. 210297-38-4](/img/structure/B3828938.png)
N-[2-(1-methylcyclopropyl)phenyl]acetamide
Übersicht
Beschreibung
N-[2-(1-methylcyclopropyl)phenyl]acetamide, also known as N-(1-methylcyclopropyl)-2-(2-phenylethyl)acetamide or U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has been used in scientific research to study the mechanisms of opioid receptors and their effects on the body.
Wirkmechanismus
N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide acts as an agonist for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has moderate affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions. The activation of these receptors by N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide leads to the release of neurotransmitters such as dopamine, which produces a feeling of euphoria and pain relief.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide include pain relief, sedation, and respiratory depression. It has also been shown to produce tolerance and dependence in animal studies, which has led to concerns about its potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid receptors. However, its potential for abuse and the risk of respiratory depression limit its use in animal studies.
Zukünftige Richtungen
Future research on N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide could focus on its potential as a therapeutic agent for pain management and addiction treatment. Studies could also investigate its effects on other opioid receptors and neurotransmitter systems. Additionally, research could explore the development of safer and more effective opioid medications based on the structure of N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide has been used in scientific research to study the mechanisms of opioid receptors and their effects on the body. It has been shown to have high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor. This has led to its use in studies on pain management, addiction, and tolerance to opioids.
Eigenschaften
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-11-6-4-3-5-10(11)12(2)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSQGJFUYOSSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391899 | |
| Record name | N-[2-(1-Methylcyclopropyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Methylcyclopropyl)phenyl]acetamide | |
CAS RN |
210297-38-4 | |
| Record name | N-[2-(1-Methylcyclopropyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-methyl-2-furyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3828855.png)

![2-[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3828878.png)
![2-(4-methyl-6-{[3-(4-morpholinyl)propyl]amino}-2-pyrimidinyl)phenol](/img/structure/B3828887.png)

![methyl 4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutanoate](/img/structure/B3828904.png)
![ethyl [10-(aminocarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B3828915.png)


![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B3828932.png)
![1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone](/img/structure/B3828933.png)
![(1S*,6R*)-9-[(7-isopropoxy-2-oxo-2H-chromen-3-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3828951.png)

